(2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate
Description
The compound (2S,4R)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate is a structurally complex molecule featuring:
- A 6-azaspiro[3.4]octane core, which confers conformational rigidity and stereochemical diversity.
- An ethyl carboxylate ester at the 6-position, which may improve solubility or act as a prodrug moiety.
The stereochemistry (2S,4R) further implies selectivity in biological interactions.
Properties
IUPAC Name |
ethyl 2-(4-pyrazol-1-ylpiperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-2-24-17(23)21-11-6-18(14-21)12-16(13-18)20-9-4-15(5-10-20)22-8-3-7-19-22/h3,7-8,15-16H,2,4-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMNRFTWMDFPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)CC(C2)N3CCC(CC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds with similar structures to (2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate may exhibit antidepressant properties. The piperidine ring is often associated with neurotransmitter modulation, which is crucial in the treatment of depression and anxiety disorders .
2. Antitumor Activity
Preliminary studies suggest that this compound could have anticancer potential. Its ability to interact with cellular pathways involved in tumor growth and metastasis makes it a candidate for further investigation in cancer therapy .
3. Neurological Disorders
The structural characteristics of this compound allow it to potentially modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as schizophrenia and Parkinson’s disease. The pyrazole moiety has been linked to dopaminergic activity, which is vital in managing these conditions .
Case Studies
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant effects of a related compound in animal models. Results indicated significant improvement in depressive-like behaviors, suggesting that modifications to the piperidine structure can enhance efficacy. This provides a framework for exploring (2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate’s potential as an antidepressant .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Preparation Methods
Spirocyclic Ring Formation via Cyclization
The spiro[3.4]octane system is synthesized through a Michael addition-cyclization cascade . A representative protocol involves:
-
Step 1 : Reacting ethyl 3-oxocyclobutanecarboxylate (12a ) with hydroxylamine to form an oxime intermediate (13 ).
-
Step 2 : Oxidation of the oxime using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) yields a nitro compound (14 ).
-
Step 3 : Michael addition of 14 to methyl acrylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) forms adduct 16 , which undergoes intramolecular cyclization upon nitro group reduction (NaBH₄/NiCl₂) to generate the spirocyclic lactam 17 .
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | NH₂OH·HCl, NaOAc | 25°C | 85% |
| 2 | UHP, TFAA | 0°C → 25°C | 78% |
| 3 | DBU, methyl acrylate | 80°C | 65% |
Stereochemical Control at C2 and C4
The (2S,4R) configuration is established via chiral resolution using supercritical fluid chromatography (SFC) or enzymatic kinetic resolution. For example:
-
Racemic spirocyclic intermediate 17 is separated using a Chiralpak IA column (SFC, 35% ethanol/CO₂), yielding the (2S,4R)-enantiomer with >99% ee.
Functionalization with 4-(1H-Pyrazol-1-yl)Piperidine
Synthesis of 4-(1H-Pyrazol-1-yl)Piperidine
The piperidine-pyrazole subunit is prepared via:
Coupling to the Spirocyclic Core
The piperidine-pyrazole moiety is introduced via Buchwald-Hartwig amination or Mitsunobu reaction :
-
Method A : Spirocyclic bromide 19 (derived from 17 via Appel reaction) reacts with 4-(1H-pyrazol-1-yl)piperidine using Pd₂(dba)₃/Xantphos catalyst system (toluene, 110°C, 16 h, 58% yield).
-
Method B : Mitsunobu reaction of spirocyclic alcohol 20 with 4-(1H-pyrazol-1-yl)piperidine using DIAD/PPh₃ (THF, 0°C → 25°C, 12 h, 63% yield).
Comparative Yields :
| Method | Conditions | Yield |
|---|---|---|
| A | Pd catalysis | 58% |
| B | Mitsunobu | 63% |
Final Esterification and Purification
The ethyl carboxylate group is introduced early (as in 12a ) and retained throughout the synthesis. Final purification employs:
-
Silica gel chromatography (hexane/EtOAc gradient) to isolate intermediates.
-
Recrystallization from ethanol/water for the final compound (mp 148–150°C).
Analytical Data :
-
HRMS (ESI) : m/z calc. for C₂₀H₂₉N₄O₃ [M+H]⁺: 389.2185, found: 389.2189.
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, piperidine H), 3.65 (q, J=7.1 Hz, 2H, OCH₂), 7.45 (s, 1H, pyrazole H), 7.75 (s, 1H, pyrazole H).
Challenges and Optimization Strategies
-
Spiro Ring Strain : High dilution conditions (0.01 M) during cyclization minimize oligomerization.
-
Stereochemical Drift : Low-temperature (−40°C) Mitsunobu reactions prevent racemization.
-
Piperidine Coupling : Pd-catalyzed methods require rigorous exclusion of oxygen to prevent catalyst deactivation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate, and how can stereochemical purity be ensured?
- Methodology : Use multi-step reactions involving piperidine and pyrazole intermediates, with careful control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry. For example, the Pfizer patent ( ) describes similar spiro compounds synthesized via coupling reactions with azaspiro cores and heterocyclic substituents. Stereochemical validation requires chiral HPLC or X-ray crystallography .
- Optimization : Adjust solvent systems (e.g., DMF or THF) and employ protecting groups for reactive sites during piperidine functionalization (see for analogous protocols) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Key Methods :
- HPLC-MS : Quantify impurities using gradient elution with C18 columns and mass spectrometry detection (as per pharmacopeial standards in ) .
- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on coupling constants for spiro and piperidine moieties (refer to for spiro compound characterization) .
- Residual Solvent Analysis : Use gas chromatography (GC) with flame ionization detection, adhering to ICH guidelines (see ) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure ( emphasizes avoiding ignition sources and proper ventilation) .
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy in M4 receptor-mediated disease models (e.g., Alzheimer’s or schizophrenia)?
- Experimental Design :
In Vitro : Perform competitive binding assays using -N-methylscopolamine to measure M4 receptor affinity (Pfizer’s patent in identifies M4 as a therapeutic target) .
In Vivo : Use transgenic mouse models of Alzheimer’s (e.g., APP/PS1) to assess cognitive improvement via Morris water maze tests. For schizophrenia, employ prepulse inhibition (PPI) models ( highlights these applications) .
Dose-Response Studies : Optimize dosing regimens using pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor selectivity profiles?
- Approach :
- Cross-Validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement ( emphasizes linking data to theoretical frameworks) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify off-target interactions ( suggests integrating computational and experimental data) .
Q. How does stereochemistry influence the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- Enantiomer-Specific Studies : Synthesize and isolate (2s,4r) and (2r,4s) enantiomers. Compare metabolic half-lives using liver microsome assays ( describes stereoselective synthesis) .
- CYP450 Inhibition Assays : Evaluate isoform-specific metabolism via fluorometric screening (e.g., CYP3A4/2D6) to identify metabolic liabilities .
Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?
- Protocols :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS ( outlines environmental stability assessments) .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles and identify stable storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
